2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves multiple steps, including the formation of the quinoline and isoindole moieties. The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of sulfur-containing reagents to introduce the thioxo group and various organic solvents to control the reaction environment .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the thioxo group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce derivatives with modified sulfur-containing groups .
Scientific Research Applications
2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar structures, such as indole derivatives, have been studied for their biological activities.
Quinoline Derivatives: Quinoline-based compounds share structural similarities and have been investigated for their therapeutic potential.
Uniqueness
What sets 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20N2O5S3 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C25H20N2O5S3/c1-13-8-9-17-16(10-13)20-21(34-35-24(20)33)25(2,3)27(17)18(28)12-32-19(29)11-26-22(30)14-6-4-5-7-15(14)23(26)31/h4-10H,11-12H2,1-3H3 |
InChI Key |
KULOKEIMMDFYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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